

An In-depth Technical Guide to Cy3-PEG7-TCO: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Cy3-PEG7-TCO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent probe **Cy3-PEG7-TCO**, a key reagent in bioorthogonal chemistry. The document details its molecular structure, physicochemical and spectral properties, and its mechanism of action in inverse electron-demand Diels-Alder (iEDDA) reactions. Detailed experimental protocols for common applications, including protein and cell labeling, are provided to facilitate its use in research and development. This guide is intended to be a valuable resource for scientists leveraging bioorthogonal chemistry for advanced biological imaging, diagnostics, and targeted therapeutics.

Introduction

Cy3-PEG7-TCO is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a bioorthogonal reactive group, trans-cyclooctene (TCO), through a hydrophilic polyethylene glycol (PEG) spacer. This molecular construct is specifically designed for highly efficient and specific labeling of biomolecules functionalized with a tetrazine moiety. The reaction between TCO and tetrazine, known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click chemistry" due to its exceptionally fast reaction kinetics and its ability to proceed in complex biological environments without the need for catalysts.^{[1][2]} The PEG7 linker enhances the water solubility of the molecule and provides

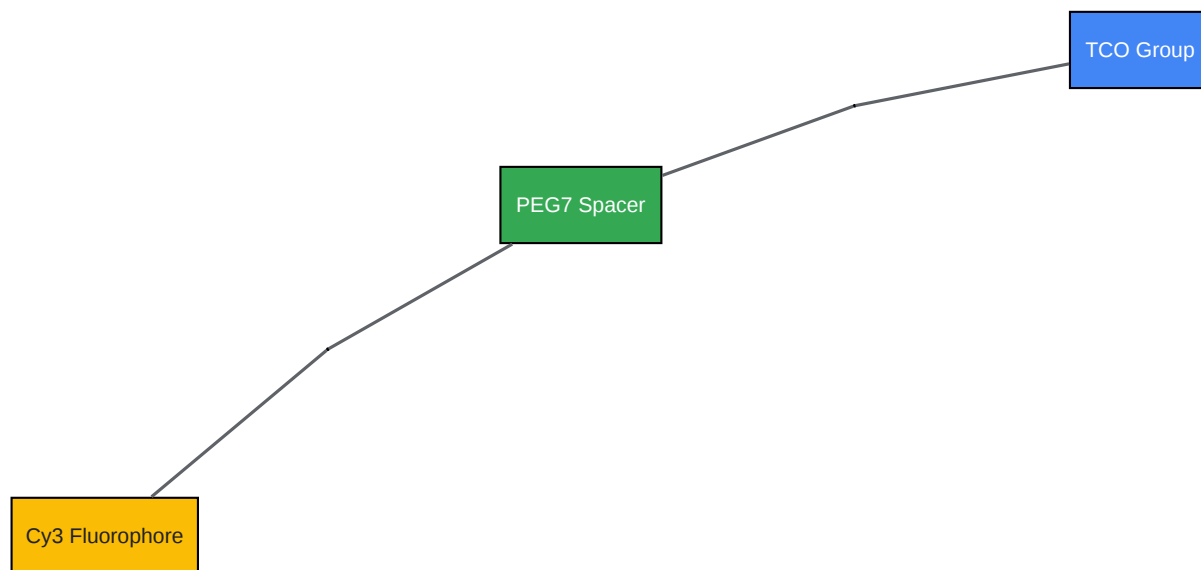
spatial separation between the dye and the target biomolecule, minimizing potential steric hindrance and preserving biological activity.[3]

Molecular Structure and Core Components

The **Cy3-PEG7-TCO** molecule is comprised of three essential components: the Cy3 fluorophore, a PEG7 spacer, and the TCO reactive group.

- **Cy3 (Cyanine 3):** A member of the cyanine dye family, Cy3 is a bright and relatively photostable fluorophore that emits in the orange-red region of the visible spectrum.[4] Its favorable spectral properties make it a widely used label in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[4]
- **PEG7 Spacer:** The seven-unit polyethylene glycol linker is a flexible, hydrophilic chain that imparts several beneficial properties to the molecule. It increases the overall water solubility, reduces aggregation, and minimizes non-specific binding. The length of the PEG7 spacer also provides optimal distance between the Cy3 dye and the conjugated biomolecule, which can be crucial for maintaining the function of the labeled molecule.
- **TCO (trans-cyclooctene):** As a highly strained alkene, TCO is an exceptionally reactive dienophile in iEDDA reactions with tetrazines. This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without interfering with native biological processes.

Below is a diagram illustrating the chemical structure of **Cy3-PEG7-TCO**.



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Figure 1: Core components of the **Cy3-PEG7-TCO** molecule.

Physicochemical and Spectral Properties

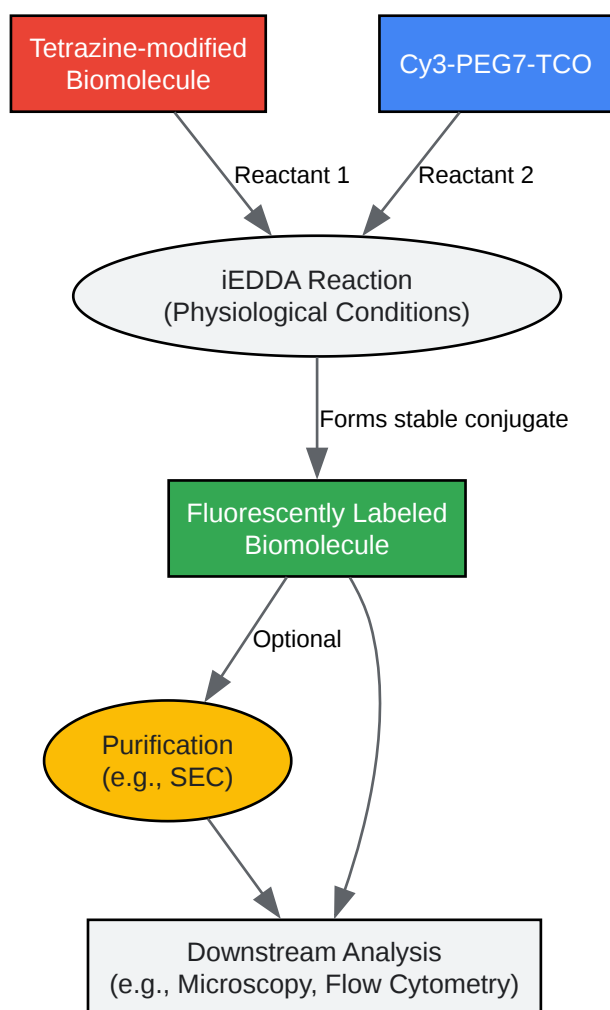
The combination of the Cy3 dye, PEG7 linker, and TCO group results in a reagent with well-defined properties suitable for a range of bioconjugation applications. The quantitative properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C55H83ClN4O10	
Molecular Weight	995.72 g/mol	
Excitation Maximum (λ_{ex})	~555 nm	
Emission Maximum (λ_{em})	~570 nm	
Molar Extinction Coeff.	~150,000 $\text{cm}^{-1}\text{M}^{-1}$ at 552 nm	
Quantum Yield (Φ)	~0.15	
Solubility	Soluble in DMSO, DMF, and water	
Storage Conditions	Store at -20°C, protect from light	

Mechanism of Action: The iEDDA Reaction

The utility of **Cy3-PEG7-TCO** in bioconjugation is centered on the inverse electron-demand Diels-Alder (iEDDA) reaction between its TCO group and a tetrazine-functionalized molecule. This [4+2] cycloaddition is exceptionally fast and bioorthogonal. The reaction proceeds through a concerted mechanism, forming a stable covalent bond without the generation of toxic byproducts.

The general workflow for labeling a tetrazine-modified biomolecule with **Cy3-PEG7-TCO** is depicted in the following diagram.



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Figure 2: General workflow for iEDDA-mediated bioconjugation.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **Cy3-PEG7-TCO**.

General Protein Labeling

This protocol describes the labeling of a purified protein that has been functionalized with a tetrazine group.

Materials:

- Tetrazine-modified protein (in an amine-free buffer, e.g., PBS, pH 7.4)
- **Cy3-PEG7-TCO**
- Anhydrous DMSO
- Reaction buffer (e.g., PBS, pH 7.4)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- Prepare a stock solution of **Cy3-PEG7-TCO**: Dissolve **Cy3-PEG7-TCO** in anhydrous DMSO to a final concentration of 10 mM.
- Prepare the protein solution: Dilute the tetrazine-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
- Labeling reaction: Add a 5- to 20-fold molar excess of the **Cy3-PEG7-TCO** stock solution to the protein solution. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification: Remove the unreacted **Cy3-PEG7-TCO** by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).

Live Cell Surface Labeling

This protocol is for labeling the surface of live cells that have been metabolically engineered to display tetrazine-functionalized glycans.

Materials:

- Cells with tetrazine-modified surface proteins
- Complete cell culture medium
- **Cy3-PEG7-TCO**
- PBS (pH 7.4)
- Microscopy imaging system or flow cytometer

Procedure:

- Cell preparation: Culture the cells in a suitable vessel (e.g., chambered coverglass for microscopy or a multi-well plate).
- Prepare labeling solution: Dilute the **Cy3-PEG7-TCO** stock solution (10 mM in DMSO) in pre-warmed complete cell culture medium to a final concentration of 10-50 μ M.
- Cell washing: Gently wash the cells twice with warm PBS to remove any residual media components.
- Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unreacted probe.
- Imaging/Analysis: The cells are now ready for fluorescence imaging or analysis by flow cytometry.

Applications in Research and Drug Development

The unique properties of **Cy3-PEG7-TCO** make it a versatile tool for a variety of applications:

- Fluorescence Microscopy: Visualize the localization and dynamics of proteins, glycans, and other biomolecules in fixed or living cells.

- Flow Cytometry: Quantify the expression of cell surface markers or internal targets with high sensitivity.
- In Vivo Imaging: The bioorthogonal nature of the iEDDA reaction allows for pre-targeting strategies in animal models, where a tetrazine-modified antibody is first administered, followed by the injection of **Cy3-PEG7-TCO** for imaging.
- Antibody-Drug Conjugates (ADCs): While not a therapeutic agent itself, the principles of TCO-tetrazine ligation are central to the construction of next-generation ADCs with site-specific drug conjugation.

Conclusion

Cy3-PEG7-TCO is a powerful and versatile fluorescent probe for the specific and efficient labeling of tetrazine-modified biomolecules. Its bright fluorescence, enhanced water solubility, and rapid bioorthogonal reactivity make it an invaluable tool for researchers and drug development professionals. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this reagent in a wide range of biological and biomedical research areas.

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